Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. This compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents, including a methoxyphenyl group and a pentyl ester. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
The synthesis and characterization of this compound can be traced back to research in organic chemistry and medicinal chemistry, where similar structures have been explored for their biological activities. Its synthesis often involves multi-step reactions that incorporate various reagents and catalysts to achieve the desired molecular structure.
This compound can be classified as:
The synthesis of Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may undergo several chemical reactions:
These reactions are typically carried out under controlled laboratory conditions with appropriate safety measures due to the potential hazards associated with some reagents.
The mechanism of action for compounds like Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may involve interactions with specific biological targets:
Research into similar compounds has shown effects on various biological systems, including anti-inflammatory and analgesic properties.
Further studies would be necessary to fully characterize its physical properties through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in various scientific fields:
The discovery of the Biginelli reaction in 1891 marked a transformative advancement in DHPM synthesis, providing a single-step, three-component condensation pathway for generating tetrahydropyrimidinone scaffolds. This acid-catalyzed cyclocondensation reaction elegantly combines aldehydes, β-keto esters, and urea derivatives to form dihydropyrimidinones with inherent structural diversity. The reaction's efficiency stems from its atom economy and capacity to introduce structural variation at three distinct positions: the C-4 substituent originates from the aldehyde component, the C-5 ester group derives from the β-keto ester, and the N-3 position can be modified through urea substitution [5].
Modern adaptations have significantly enhanced the synthetic utility of this century-old reaction. For instance, Lewis acid catalysts like ferric chloride have replaced traditional Brønsted acids, improving yields and reducing reaction times. A representative synthesis involves refluxing equimolar quantities of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-keto ester (e.g., pentyl acetoacetate), and urea or thiourea in ethanol for approximately six hours under catalytic conditions. Post-reaction purification typically employs chromatographic techniques or selective crystallization, yielding DHPMs like Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with high purity [5]. This synthetic accessibility directly facilitates exploration of structure-activity relationships by enabling systematic variation of C-4 aryl groups and C-5 ester chains, thereby accelerating medicinal chemistry optimization cycles.
C-4 Aryl Substituent Electronic and Steric Modulation
The C-4 position of the DHPM scaffold serves as a critical anchor point for aryl substituents that profoundly influence biological activity through steric, electronic, and hydrophobic effects. Systematic studies comparing phenyl analogs with substituted derivatives reveal that electron-donating groups like the 4-methoxy moiety enhance target binding affinity and pharmacokinetic properties. For example, the 4-methoxyphenyl group in Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate contributes to:
Comparative analysis of analogs demonstrates the pharmacological advantage imparted by methoxy substitution. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 201416-29-7) exhibits distinct target engagement profiles compared to its unsubstituted phenyl counterpart (Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 5395-36-8), underscoring how minor positional changes in methoxy placement affect bioactivity [3] [7]. Similarly, the 4-hydroxy-3-methoxyphenyl analog (CAS 123629-42-5) displays unique hydrogen-bonding capabilities due to its phenolic OH group, further illustrating how aryl substitution tailors intermolecular interactions [6].
Table 1: Influence of C-4 Aryl Substituents on DHPM Properties
C-4 Substituent | Example Compound | Key Properties |
---|---|---|
Phenyl | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7] | Baseline lipophilicity; minimal electronic effects |
3-Methoxyphenyl | Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [3] | Moderate log P increase; asymmetric steric bulk |
4-Methoxyphenyl | Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Optimal log P; symmetric electronic donation; enhanced binding affinity |
4-Hydroxy-3-methoxyphenyl | Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-...-carboxylate [6] | Hydrogen-bonding capacity; increased polarity |
C-5 Ester Chain Length and Biological Performance
The C-5 ester moiety serves as a versatile handle for tuning molecular properties without altering core pharmacophore elements. The pentyl ester (valerate chain) in Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a strategic optimization over shorter-chain analogs:
Empirical comparisons demonstrate the progressive impact of ester chain elongation. The ethyl ester analog of our target compound (Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 5395-36-8) exhibits a molecular weight of 260.29 g/mol and relatively higher aqueous solubility [7]. In contrast, the pentyl homolog (Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 5468-30-4) possesses a molecular weight of 302.37 g/mol and significantly altered physiochemical behavior, including reduced melting point (202-210°C vs. 208°C for the ethyl analog) and modified solubility profiles [5]. These alterations directly influence bioavailability and in vivo distribution patterns.
Table 2: Impact of C-5 Ester Chain Length on Physicochemical Parameters
Ester Group | Chain Length | Example Compound | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|---|
Methyl | C1 | Methyl derivatives (implied) | ~232 | High metabolic vulnerability; low log P |
Ethyl | C2 | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7] | 260.29 | Moderate log P; suboptimal metabolic stability |
Pentyl | C5 | Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-...-carboxylate | ~331 (estimated) | Enhanced log P; optimal metabolic resistance |
- | - | Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [5] | 302.37 | Measured log P; improved membrane permeation |
The strategic selection of the pentyl ester in Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate addresses fundamental challenges in drug development: balancing lipophilicity for membrane penetration with sufficient solubility for dissolution and avoiding rapid metabolic clearance. This optimization yields three principal advantages:
Enhanced Passive Permeability and Absorption: The pentyl chain elevates the compound's calculated log P to approximately 3.22, situated within the optimal range (2-5) for passive diffusion across intestinal epithelia and the blood-brain barrier. This represents a substantial improvement over ethyl ester analogs (log P ~2.5), directly translating to superior oral bioavailability and tissue distribution. The balanced lipophilicity ensures adequate dissolution in lipid bilayers without irreversible membrane retention, facilitating transmembrane transit [5].
Metabolic Stabilization: Ethyl ester analogs undergo rapid hepatic hydrolysis by carboxylesterases, generating polar carboxylic acid metabolites with diminished target affinity and accelerated renal clearance. The pentyl ester's bulkier alkyl chain sterically hinders nucleophilic attack at the carbonyl carbon, significantly extending plasma half-life. This design choice is validated by pharmacokinetic studies showing approximately 3-fold greater AUC (Area Under the Curve) for pentyl esters versus ethyl counterparts following oral administration in preclinical models [5].
Ligand-Target Binding Optimization: Beyond physicochemical modulation, the pentyl ester actively contributes to target engagement through complementary hydrophobic interactions. In targets like HIV gp120, α1a adrenoceptors, or dihydrofolate reductase, crystallographic evidence reveals elongated hydrophobic channels adjacent to the catalytic sites. The pentyl chain adopts extended conformations that penetrate these regions, forming van der Waals contacts inaccessible to shorter esters. Molecular dynamics simulations demonstrate that the pentyl ester's conformational flexibility enables adaptation to induced-fit binding pockets, enhancing binding entropy compared to rigid fragments [4] [5].
The synergy between the 4-methoxyphenyl group and pentyl ester is particularly noteworthy. While the methoxy substituent fine-tunes aryl ring electronics for optimal π-stacking, the pentyl ester simultaneously addresses bioavailability limitations inherent to simpler esters. This dual optimization creates a compound with integrated pharmacokinetic and pharmacodynamic advantages over first-generation DHPMs.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3